2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide
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Overview
Description
2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an ethoxy group and a phenylpiperazine moiety, making it structurally unique and potentially useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzaldehyde or 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as a ligand for various receptors. Its phenylpiperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anxiolytic and antidepressant agent due to its interaction with serotonin and dopamine receptors .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and leading to potential anxiolytic and antidepressant effects. The exact molecular pathways are still under investigation, but it is believed to influence the release and reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide
- 2-ethoxy-N-[(4-phenylpiperidin-1-yl)methyl]benzamide
- 2-ethoxy-N-[(4-phenylpiperazin-1-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the ethoxy group and the phenylpiperazine moiety contributes to its distinct receptor binding profile and potential therapeutic effects.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-11-7-6-10-18(19)20(24)21-16-22-12-14-23(15-13-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24) |
InChI Key |
ABPJUOGZUPQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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